Bedaquiline - 843663-66-1

Bedaquiline

Catalog Number: EVT-261229
CAS Number: 843663-66-1
Molecular Formula: C32H31BrN2O2
Molecular Weight: 555.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bedaquiline is a quinoline-based antimycobacterial drug used (as its fumarate salt) for the treatment of pulmonary multi-drug resistant tuberculosis by inhibition of ATP synthase, an enzyme essential for the replication of the mycobacteria. It has a role as an antitubercular agent and an ATP synthase inhibitor. It is a member of quinolines, a member of naphthalenes, an organobromine compound, an aromatic ether, a tertiary alcohol and a tertiary amino compound. It is a conjugate base of a bedaquiline(2+).
Bedaquiline is a bactericidal antimycobacterial drug belonging to the class of diarylquinoline. The quinolinic central heterocyclic nucleus with alcohol and amine side chains is responsible for bedaquiline-mediated antimycobacterial activity. Although it is closely related to fluoroquinolones, bedaquiline does not affect DNA gyrase; instead, bedaquiline inhibits the c subunit of ATP synthase responsible for synthesizing ATP. Consequently, bedaquiline can be used to treat mycobacterial infection, particularly tuberculosis (TB). Although the current standard of TB treatment of anti-TB drugs for 2 months, including 2 key drugs [isoniazid] and [rifampin], is highly effective, the emergence of multidrug-resistant TB (MDR-TB) to [isoniazid] and [rifampin] has substantially worsened patients outcome. Bedaquiline was approved by the FDA on December 28, 2012, to treat pulmonary MDR-TB, following favorable results in multiple pre-clinical and clinical studies. It is the first drug that was approved in the last 40 years by the FDA for TB unresponsive to current treatments on the market. Currently, bedaquiline is the last-line anti-TB drug and must only be used in an appropriate combination regimen.
Bedaquiline is a Diarylquinoline Antimycobacterial.
Bedaquiline is a diarylquinoline antimycobacterial drug used in combination with other antituberculosis medications in the treatment of multidrug resistant tuberculosis. The addition of bedaquiline to antituberculosis drug regimens has been linked to an increased rate of transient serum liver test abnormalities during treatment and to several instances of clinically apparent liver injury.
Bedaquiline is an orally bioavailable diarylquinoline antimycobacterial agent, that can be used in the treatment of pulmonary multi-drug resistant tuberculosis (MDR-TB). Upon oral administration, bedaquiline specifically binds to subunit c of Mycobacterium tuberculosis (M. tuberculosis) adenosine 5'-triphosphate (ATP) synthase, thereby preventing ATP synthase activity. This inhibits ATP synthesis in M. tuberculosis, thereby blocking its energy metabolism and killing M. tuberculosis.
See also: Bedaquiline Fumarate (active moiety of).

N-Monodesmethyl Bedaquiline (M2)

    Compound Description: N-Monodesmethyl Bedaquiline (M2) is the major metabolite of Bedaquiline. It is formed by the N-demethylation of Bedaquiline, primarily by the cytochrome P450 enzyme CYP3A4. While M2 exhibits some anti-mycobacterial activity, its potency is significantly lower than that of Bedaquiline.

    Relevance: N-Monodesmethyl Bedaquiline (M2) is a key metabolite of Bedaquiline, and its formation is influenced by co-administration with drugs that affect CYP3A4 activity. Monitoring M2 levels, along with Bedaquiline levels, can provide insights into drug exposure and potential drug-drug interactions. This is particularly important when Bedaquiline is used in combination with antiretroviral drugs like Lopinavir/Ritonavir, which are known to inhibit CYP3A4.

Clofazimine

    Compound Description: Clofazimine is a bactericidal antibiotic used in the treatment of leprosy and, more recently, multidrug-resistant tuberculosis (MDR-TB). It works by binding to bacterial DNA, inhibiting its replication and transcription.

Delamanid

    Compound Description: Delamanid is another novel antitubercular agent that acts by inhibiting the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall.

    Relevance: Delamanid, like Bedaquiline, is considered a key component of MDR-TB treatment regimens. While both drugs can prolong the QTc interval, no synergistic effects on QTc prolongation have been observed when used in combination. Studies comparing the efficacy and safety of Bedaquiline-based regimens versus Bedaquiline-Delamanid combination regimens have shown comparable results.

Rifampin (Rifampicin)

    Compound Description: Rifampin, a rifamycin antibiotic, is a cornerstone of tuberculosis treatment. It inhibits bacterial DNA-dependent RNA polymerase, effectively killing actively replicating Mycobacterium tuberculosis.

Rifabutin

  • Relevance: Rifabutin is often used as an alternative to Rifampin in TB patients receiving medications metabolized by CYP3A4, such as Bedaquiline. While Rifabutin has a less pronounced effect on Bedaquiline exposure than Rifampin, it can still lead to a clinically significant reduction in drug levels.

Linezolid

    Compound Description: Linezolid is an oxazolidinone antibiotic with a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.

    Relevance: Linezolid is another important drug in the treatment of MDR-TB, often included in Bedaquiline-containing regimens. Studies have shown that the combination of Bedaquiline and Linezolid is highly effective in achieving favorable treatment outcomes for XDR-TB patients.

Clarithromycin

    Compound Description: Clarithromycin, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is commonly used in the treatment of various bacterial infections, including those caused by Mycobacterium avium complex (MAC).

Source and Classification

Bedaquiline was developed by Janssen Pharmaceuticals and is derived from natural products. It belongs to the class of diarylquinolines, which are characterized by their unique structural features that contribute to their biological activity. The compound has been studied extensively for its efficacy against resistant strains of tuberculosis and is often used in combination with other antitubercular agents to enhance treatment outcomes .

Synthesis Analysis

The synthesis of bedaquiline has been the subject of various research efforts aimed at improving yield and efficiency. One notable method involves a cooperative bimetallic system that facilitates asymmetric synthesis, achieving high enantioselectivity (greater than 99% enantiomeric excess) and diastereoselectivity (16:1 ratio) under optimized conditions. This method has demonstrated scalability, with successful reactions conducted at a 5-gram scale .

Another approach involves the reaction of specific intermediates under conditions using lithium diisopropylamide (LDA), which has been reported to yield bedaquiline effectively . Various salts of bedaquiline, including citrate and fumarate, have also been synthesized to explore their stability and bioavailability .

Molecular Structure Analysis

Bedaquiline's molecular structure can be described by its chemical formula C32H32BrN2O2C_{32}H_{32}BrN_2O_2. The compound features a complex arrangement that includes a quinoline core substituted with various functional groups. Notably, it contains bromine and methoxy groups that are crucial for its biological activity.

The structural analysis has revealed insights into its stereochemistry, with specific configurations contributing to its potency against Mycobacterium tuberculosis. Techniques such as X-ray diffraction have been employed to elucidate the crystal structure and confirm the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Bedaquiline participates in several chemical reactions during its synthesis and degradation. The primary reaction pathways involve nucleophilic substitutions and coupling reactions facilitated by metal catalysts. For instance, the synthesis often includes steps where LDA is used to deprotonate substrates, allowing for subsequent coupling to form the final product.

Moreover, research indicates that bedaquiline can undergo hydrolysis under certain conditions, leading to the formation of various degradation products. Stability studies have shown that different salts exhibit varying degrees of chemical stability, impacting their potential therapeutic applications .

Mechanism of Action

The mechanism of action of bedaquiline centers on its ability to inhibit mycobacterial ATP synthase, which is critical for ATP production in Mycobacterium tuberculosis. By binding to the C-subunit of ATP synthase, bedaquiline disrupts proton translocation across the membrane, leading to energy depletion in bacterial cells.

This action not only inhibits bacterial growth but also promotes cell death in actively replicating mycobacteria. Studies have demonstrated that bedaquiline's effect is dose-dependent and can be enhanced when used in combination with other antitubercular agents .

Physical and Chemical Properties Analysis

Bedaquiline exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 555.67 g/mol.
  • Solubility: Bedaquiline demonstrates variable solubility depending on its salt form; for example, benzoate salts show better stability compared to hydrochloride salts.
  • Stability: Studies indicate that bedaquiline salts maintain their chemical potency over time under accelerated conditions (40 °C and 75% relative humidity) .

Thermal analysis techniques such as differential scanning calorimetry have been utilized to assess the thermal stability and phase transitions of bedaquiline formulations.

Applications

Bedaquiline's primary application lies in treating multi-drug-resistant tuberculosis as part of combination therapy regimens. Its unique mechanism allows it to be effective against strains resistant to first-line therapies. Additionally, ongoing research explores its potential use against other mycobacterial infections and as a model compound for developing new antitubercular agents.

Furthermore, studies are investigating various derivatives of bedaquiline to enhance its efficacy and reduce side effects. The compound's role in clinical settings continues to expand as researchers seek to optimize treatment protocols for tuberculosis .

Properties

CAS Number

843663-66-1

Product Name

Bedaquiline

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol

Molecular Formula

C32H31BrN2O2

Molecular Weight

555.5 g/mol

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1

InChI Key

QUIJNHUBAXPXFS-XLJNKUFUSA-N

SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Solubility

Insoluble

Synonyms

1-(6-bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-(3-fluorophenyl)-1-phenyl-butan-2-ol
AIDS-222089
AIDS222088
Bedaquiline
bedaquiline fumarate
R207910
TMC207

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.